The synthesis of N-({2-[Cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-pyrimidinamine has been described in the literature, specifically in the context of developing potent and selective PI3Kδ inhibitors. [ [] ] While the provided papers do not explicitly detail the synthesis of this specific compound, they highlight a general synthetic approach involving the optimization of a 2,3,4-trisubstituted quinoline scaffold. [ [] ] This approach likely involves a multi-step synthesis involving the following key steps:
N-({2-[Cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-pyrimidinamine acts as a potent and selective inhibitor of PI3Kδ. [ [] ] While the exact binding interactions remain to be elucidated, it is postulated that this compound binds to the ATP-binding site of PI3Kδ, thereby preventing its enzymatic activity. [ [] ] This inhibition disrupts downstream signaling pathways involved in cell growth, proliferation, and inflammatory responses. [ [] ]
N-({2-[Cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-pyrimidinamine, specifically AM-0687, has been identified as a promising candidate for further development as a therapeutic agent in inflammatory diseases. [ [] ] Preclinical studies have demonstrated its potent in vitro activity in inhibiting PI3Kδ and its efficacy in reducing IgG and IgM specific antibody production in a keyhole limpet hemocyanin model in rats. [ [] ] These findings suggest its potential therapeutic use in conditions such as:
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4